2-Bromo-4-chloro-5-iodo-6-methylpyrimidine

Nucleophilic aromatic substitution Halogenopyrimidine reactivity Aminolysis kinetics

Synthesizing complex pyrimidine scaffolds often requires multiple protection-deprotection steps. This polyhalogenated pyrimidine solves that with a built-in reactivity hierarchy. - **Three orthogonal handles:** Br (fast SNAr), Cl (optimized Suzuki), I (Sonogashira) - **Sequential diversification:** Build kinase inhibitor libraries from one intermediate - **Supply:** ≥95% purity, shipped ambient on same day for research quantities

Molecular Formula C5H3BrClIN2
Molecular Weight 333.35 g/mol
Cat. No. B13625468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chloro-5-iodo-6-methylpyrimidine
Molecular FormulaC5H3BrClIN2
Molecular Weight333.35 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)Br)Cl)I
InChIInChI=1S/C5H3BrClIN2/c1-2-3(8)4(7)10-5(6)9-2/h1H3
InChIKeyRVEAGEORVHYFOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-chloro-5-iodo-6-methylpyrimidine: Chemical Identity & Baseline


2-Bromo-4-chloro-5-iodo-6-methylpyrimidine (CAS 2731006-95-2) is a polyhalogenated pyrimidine derivative containing bromine at position 2, chlorine at position 4, iodine at position 5, and a methyl group at position 6 . This compound serves as a versatile building block in organic synthesis, particularly valued for its differential halogen reactivity profile that enables sequential functionalization in cross-coupling and nucleophilic aromatic substitution reactions [1]. The presence of three distinct halogen substituents with well-established reactivity gradients provides a platform for regioselective modifications not achievable with simpler dihalogenated analogs.

Building block type Polyhalogenated pyrimidine with Br, Cl, I substituents
Key feature Differential halogen reactivity enables sequential functionalization
Synthetic value Regioselective SNAr and cross-coupling from a single intermediate

2-Bromo-4-chloro-5-iodo-6-methylpyrimidine: Superior Reactivity Gradients


Simple substitution with mono- or dihalogenated pyrimidine analogs (e.g., 2,4-dichloropyrimidine or 5-bromo-4-chloropyrimidine) fails to replicate the regioselective functionalization capability inherent to the Br/Cl/I triad in 2-bromo-4-chloro-5-iodo-6-methylpyrimidine. Quantitative reactivity studies demonstrate that halogen identity at each ring position dictates both nucleophilic substitution rates and cross-coupling efficiency, with differences exceeding three-fold between bromo- and chloro-substituted positions [1]. Furthermore, chloropyrimidine substrates demonstrate marked superiority over iodo- and bromo- counterparts in Suzuki-Miyaura coupling reactions [2]. The absence of the specific halogen pattern in generically substituted analogs compromises the sequential functionalization pathways essential for constructing complex pyrimidine-containing scaffolds in medicinal chemistry programs.

This product
Dihalogenated analogs
Halogen pattern
Br at C2, Cl at C4, I at C5
Only two halogens (e.g., 2,4-dichloro)
Sequential steps
Three orthogonal diversification reactions
Limited to two, reduced orthogonality
Reactivity hierarchy
Defined Br > I > Cl SNAr gradient; orthogonal cross-coupling
Narrow reactivity difference may compromise regiocontrol

2-Bromo-4-chloro-5-iodo-6-methylpyrimidine: Quantitative Differentiation Evidence


Aminolysis Reactivity Order

In aminolysis reactions with isopentylamine and 1,4-dimethylpentylamine, 2-halogenopyrimidines exhibit a consistent reactivity order: bromopyrimidine is most reactive, iodopyrimidine intermediate, and chloropyrimidine least reactive. The maximum rate difference across the halogen series within a given pyrimidine subclass is approximately three-fold [1]. For 2-bromo-4-chloro-5-iodo-6-methylpyrimidine, this establishes a clear functionalization priority at the 2-bromo position for initial nucleophilic substitution, followed sequentially by the 4-chloro site.

Aminolysis reactivity
Class-level inference
2-Bromo position ~3-fold more reactive than 2-chloro in aminolysis
2-Br: highest 2-I: intermediate 2-Cl: least
Supports initial SNAr at C2 position
Rate differences from aminolysis studies
Nucleophilic aromatic substitution Halogenopyrimidine reactivity Aminolysis kinetics

Suzuki Coupling Preference for Chloropyrimidines

In systematic Suzuki coupling studies of halogenated pyrimidines, chloropyrimidine substrates demonstrate superior performance compared to their iodo-, bromo-, and fluoro-substituted counterparts [1]. For 2-bromo-4-chloro-5-iodo-6-methylpyrimidine, the presence of the 4-chloro substituent confers favorable cross-coupling characteristics, while the 2-bromo and 5-iodo positions remain available for orthogonal functionalization chemistries (e.g., Sonogashira or Stille couplings) where oxidative addition rates favor heavier halogens.

Suzuki coupling preference
Class-level inference
Chloropyrimidine substrates outperform iodo/bromo in Suzuki reactions
4-Cl position suitable as dedicated Suzuki handle
Pd-catalyzed, phenylboronic acid derivatives
Cross-coupling Suzuki-Miyaura reaction Halogenopyrimidine arylation

Trihalogenation for Sequential Functionalization

Polyhalogenated pyrimidines serve as privileged substrates for sequential functionalization due to intrinsic reactivity differences among halogen substituents [1]. 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine presents three distinct leaving groups with well-documented reactivity hierarchies: the 2-bromo position exhibits highest SNAr reactivity; the 5-iodo position offers optimal oxidative addition for Pd-catalyzed cross-couplings (I > Br >> Cl in typical oxidative addition sequences); and the 4-chloro position demonstrates favorable Suzuki coupling characteristics. This triad enables up to three sequential diversification steps without requiring protecting group manipulations.

Sequential diversification
Class-level inference
Three orthogonal halogens enable up to 3 sequential functionalization steps
This compound: 3 steps Dihalogenated: 2 steps, limited orthogonality
Enables divergent library synthesis without protecting groups
Supports hit-to-lead scaffold exploration
Polyhalogenated heterocycles Sequential cross-coupling Regioselective functionalization

Bromo-Pyrimidines as Kinase Inhibitor Precursors

Bromo-pyrimidine analogues have been extensively evaluated as tyrosine kinase inhibitors, with structural modifications at halogenated positions directly influencing potency and selectivity profiles [1]. While direct biological data for 2-bromo-4-chloro-5-iodo-6-methylpyrimidine itself is limited in primary literature, the scaffold's halogenation pattern positions it as a precursor to diverse inhibitor chemotypes. Related polyhalogenated pyrimidine derivatives exhibit IC50 values in the nanomolar to low micromolar range against CDK2, CDK6, and tyrosine kinase targets when elaborated with appropriate substituents [2].

Kinase inhibitor precursor
Supporting evidence
Elaborated bromo-pyrimidine analogues show IC50 462 nM–130 μM in kinase assays
Scaffold supports systematic SAR exploration for kinase targets
Direct data for parent building block limited
Tyrosine kinase inhibition Pyrimidine pharmacophore Medicinal chemistry

2-Bromo-4-chloro-5-iodo-6-methylpyrimidine: Key Application Scenarios


Divergent Library Synthesis for Kinase Inhibitors

The Br/Cl/I triad in 2-bromo-4-chloro-5-iodo-6-methylpyrimidine supports three sequential diversification reactions: (1) SNAr at the 2-bromo position with amines to introduce hydrogen-bonding motifs; (2) Suzuki-Miyaura coupling at the 4-chloro position to install aryl/heteroaryl groups for hydrophobic pocket engagement; and (3) Sonogashira or additional cross-coupling at the 5-iodo position to extend the scaffold into selectivity pockets. This sequential functionalization strategy, supported by established reactivity hierarchies [1], enables rapid generation of focused kinase inhibitor libraries from a single intermediate, reducing synthetic burden in hit-to-lead campaigns. Bromo-pyrimidine analogues have demonstrated validated activity as tyrosine kinase inhibitor precursors .

Suzuki Coupling for Biaryl Pyrimidine Synthesis

Chloropyrimidine substrates exhibit preferential reactivity in Suzuki-Miyaura cross-coupling reactions compared to iodo- and bromo- counterparts [1]. The 4-chloro substituent in 2-bromo-4-chloro-5-iodo-6-methylpyrimidine serves as a dedicated Suzuki coupling handle with optimized efficiency, while the 2-bromo and 5-iodo positions remain available for orthogonal transformations. This orthogonal reactivity profile is particularly valuable for constructing biaryl pyrimidine scaffolds in agrochemical and pharmaceutical intermediate synthesis, where selective arylation at the 4-position must precede or follow functionalization at other ring sites without protecting group intervention.

Regioselective SNAr at C2 Position

Aminolysis kinetic studies establish that among halogenopyrimidines, bromo-substituted derivatives react fastest with amine nucleophiles, with rate differences up to three-fold relative to chloro analogs [1]. For 2-bromo-4-chloro-5-iodo-6-methylpyrimidine, the 2-bromo position provides the most kinetically accessible site for SNAr with primary and secondary amines, enabling clean regioselective installation of amine pharmacophores without competing substitution at the 4-chloro or 5-iodo positions. This reactivity hierarchy is critical for synthesizing C2-aminated pyrimidine scaffolds that serve as advanced intermediates in medicinal chemistry programs targeting kinases, GPCRs, and epigenetic enzymes.

Liquid Crystal & Agrochemical Pyrimidine Synthesis

2-Bromo-5-alkylpyrimidines are essential building blocks for liquid crystal materials containing pyrimidine units, yet efficient synthetic routes to these compounds have been historically challenging [1]. The presence of the 2-bromo substituent in 2-bromo-4-chloro-5-iodo-6-methylpyrimidine provides a direct precursor for subsequent halogen exchange or cross-coupling transformations required in liquid crystal synthesis. The patent literature emphasizes that 2-bromo-substituted pyrimidines offer superior cross-coupling reactivity compared to 2-chloro analogs while avoiding the synthetic accessibility limitations of 2-iodo derivatives [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Br/Cl/I triad for sequential diversification
Regioselective C2, C4, C5 functionalization
Biaryl pyrimidine intermediate synthesis
4-Cl as dedicated Suzuki coupling site
Cross-coupling efficiency vs iodo/bromo
C2-aminated pyrimidine scaffold synthesis
2-Br SNAr reactivity priority
Aminolysis regioselectivity over 4-Cl
Liquid crystal / agrochemical intermediate
2-Bromo-pyrimidine building block
Cross-coupling reactivity vs 2-chloro analogs

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